An In-Depth Technical Guide to 2-Methylcyclopent-2-en-1-ol: A Chiral Building Block for Drug Development
An In-Depth Technical Guide to 2-Methylcyclopent-2-en-1-ol: A Chiral Building Block for Drug Development
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 2-methylcyclopent-2-en-1-ol, a valuable chiral building block in modern organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth scientific insights and practical, field-proven methodologies. We will explore its stereoselective synthesis, key reactions, and its role in the construction of complex molecular architectures, including prostaglandins and carbocyclic nucleosides.
Introduction: The Significance of 2-Methylcyclopent-2-en-1-ol in Asymmetric Synthesis
2-Methylcyclopent-2-en-1-ol is a cyclic secondary alcohol with the molecular formula C₆H₁₀O.[1] Its structure, featuring a stereocenter at the hydroxyl-bearing carbon and a proximate double bond, makes it a versatile and highly sought-after intermediate in asymmetric synthesis. The ability to introduce chirality in a controlled manner is paramount in drug development, as the physiological activity of a molecule is often dictated by its three-dimensional arrangement. This guide will delve into the critical aspects of 2-methylcyclopent-2-en-1-ol that underscore its importance as a chiral synthon.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. Below is a summary of the key properties of 2-methylcyclopent-2-en-1-ol and its common precursor, 2-methyl-2-cyclopenten-1-one.
Data Presentation: Physicochemical Properties
| Property | 2-Methylcyclopent-2-en-1-ol | 2-Methyl-2-cyclopenten-1-one | Source(s) |
| Molecular Formula | C₆H₁₀O | C₆H₈O | [1][2] |
| Molecular Weight | 98.14 g/mol | 96.13 g/mol | [1][2] |
| IUPAC Name | 2-methylcyclopent-2-en-1-ol | 2-methylcyclopent-2-en-1-one | [1][2] |
| CAS Number | 2849-03-8 (for racemate) | 1120-73-6 | [2] |
| Boiling Point | Not available | 158-161 °C | [3] |
| Density | Not available | 0.979 g/mL at 25 °C | [3] |
| Appearance | Not available | Colorless to yellow liquid | [2] |
| Solubility | Expected to be soluble in common organic solvents like ethers, alcohols, and chlorinated solvents. | Soluble in water and common organic solvents. | |
| XLogP3 | 0.5 | 0.9 | [1][2] |
Structural Elucidation
The structure of 2-methylcyclopent-2-en-1-ol is characterized by a five-membered ring containing a double bond between carbons 2 and 3, a methyl group at carbon 2, and a hydroxyl group at carbon 1. The carbon bearing the hydroxyl group (C1) is a chiral center, leading to the existence of (R)- and (S)-enantiomers.
Caption: 2D structure of 2-Methylcyclopent-2-en-1-ol.
Stereoselective Synthesis: Accessing Enantiopure 2-Methylcyclopent-2-en-1-ol
The utility of 2-methylcyclopent-2-en-1-ol as a chiral building block is contingent on the ability to synthesize it in an enantiomerically pure form. The most common and efficient strategy involves the asymmetric reduction of the prochiral ketone, 2-methyl-2-cyclopenten-1-one.
Synthesis of the Precursor: 2-Methyl-2-cyclopenten-1-one
Several methods exist for the synthesis of 2-methyl-2-cyclopenten-1-one. A common laboratory-scale synthesis involves the intramolecular aldol condensation of 2,5-hexanedione.
Asymmetric Reduction of 2-Methyl-2-cyclopenten-1-one
The enantioselective reduction of α,β-unsaturated ketones is a well-established transformation in organic synthesis. For the preparation of enantiopure 2-methylcyclopent-2-en-1-ol, two powerful methods are the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation.
Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane reagent to the carbonyl group. The predictability and high enantioselectivity of the CBS reduction make it a favored method. The choice of the (R)- or (S)-catalyst determines the stereochemistry of the resulting alcohol.
Noyori Asymmetric Hydrogenation: This reaction utilizes a ruthenium catalyst bearing a chiral phosphine ligand, such as BINAP, to catalyze the enantioselective hydrogenation of the ketone. This method is highly efficient and can be performed with high substrate-to-catalyst ratios.
Experimental Protocol: Asymmetric Reduction of 2-Methyl-2-cyclopenten-1-one via CBS Reduction
This protocol is a representative procedure based on established principles of CBS reductions.
Materials:
-
2-Methyl-2-cyclopenten-1-one
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
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Methanol
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq.).
-
Cool the flask to 0 °C in an ice bath and add anhydrous THF.
-
Slowly add the borane-dimethyl sulfide complex (0.6 eq.) to the stirred solution.
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After stirring for 10 minutes at 0 °C, a solution of 2-methyl-2-cyclopenten-1-one (1.0 eq.) in anhydrous THF is added dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at 0 °C.
-
The mixture is then warmed to room temperature and stirred for 30 minutes.
-
The solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched 2-methylcyclopent-2-en-1-ol.
Self-Validation: The enantiomeric excess (ee) of the product should be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR or GC analysis.
Caption: Workflow for the stereoselective synthesis of 2-methylcyclopent-2-en-1-ol.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 2-methylcyclopent-2-en-1-ol stems from the reactivity of its hydroxyl group and the adjacent double bond.
Key Reactions
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Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-methyl-2-cyclopenten-1-one, using a variety of oxidizing agents.
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Etherification and Esterification: The hydroxyl group can be readily converted to ethers or esters, which can serve as protecting groups or be used to introduce other functionalities.
-
Nucleophilic Substitution: The hydroxyl group can be transformed into a good leaving group (e.g., tosylate, mesylate) to allow for nucleophilic substitution reactions.
-
Allylic Rearrangements: Under certain conditions, allylic rearrangements can occur, leading to the formation of isomeric products.
Application in Drug Synthesis: A Case Study
Chiral cyclopentane derivatives are core structures in many biologically active molecules. 2-Methylcyclopent-2-en-1-ol serves as a key starting material for the synthesis of prostaglandins and carbocyclic nucleosides, which have applications as anti-glaucoma and antiviral agents, respectively.
Synthesis of Prostaglandin Analogs (e.g., Latanoprost): Prostaglandin F₂α analogs, such as latanoprost, are widely used to treat glaucoma. The synthesis of these complex molecules often relies on the use of chiral cyclopentane-based building blocks. While the exact commercial synthesis of latanoprost is proprietary, the core cyclopentane ring with the correct stereochemistry can be derived from intermediates like enantiopure 2-methylcyclopent-2-en-1-ol. The synthetic strategy typically involves the conjugate addition of a cuprate reagent to introduce the α-chain and subsequent elaboration of the ω-chain.
Synthesis of Carbocyclic Nucleosides: Carbocyclic nucleosides are a class of antiviral drugs where the furanose ring of a natural nucleoside is replaced by a cyclopentane ring.[4] This modification imparts greater metabolic stability. Chiral cyclopentenols are crucial intermediates in the synthesis of these compounds. For example, enantiopure 2-methylcyclopent-2-en-1-ol can be elaborated to introduce the necessary functional groups for the attachment of a nucleobase, leading to the synthesis of potent antiviral agents.
Spectroscopic Characterization
The structural confirmation of 2-methylcyclopent-2-en-1-ol is typically achieved through a combination of spectroscopic techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the vinyl proton, the proton on the carbon bearing the hydroxyl group, the methylene protons of the ring, and the methyl group. The coupling patterns provide valuable information about the connectivity of the atoms.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the six carbon atoms in the molecule, including the two sp² hybridized carbons of the double bond and the carbon atom attached to the hydroxyl group.
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IR (Infrared) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol. A peak around 1650 cm⁻¹ corresponding to the C=C stretching vibration of the double bond will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 98, confirming the molecular weight of the compound.[1] Fragmentation patterns can provide further structural information.
Safety and Handling
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Flammability: The compound is expected to be a flammable liquid. Keep away from heat, sparks, and open flames.
-
Toxicity: The toxicological properties have not been thoroughly investigated. It is prudent to handle it with care, avoiding skin contact, inhalation, and ingestion.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
2-Methylcyclopent-2-en-1-ol is a versatile and valuable chiral building block with significant applications in the synthesis of complex, biologically active molecules. Its importance in drug development is underscored by its role in the construction of prostaglandins and carbocyclic nucleosides. The ability to access this compound in high enantiomeric purity through well-established asymmetric reduction methodologies further enhances its utility. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to serve as a valuable resource for researchers and scientists in the field of organic synthesis and medicinal chemistry.
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Figure 1. The (R) and (S) enantiomers of 2-methylcyclopent-2-en-1-ol.
